REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[F:13][C:14]([F:24])([F:23])[C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1.[BH4-].[Na+].Cl>C(OCC)C.O1CCCC1.CO>[F:10][C:9]([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([CH:19]([NH2:20])[C:18]2[CH:21]=[CH:22][C:15]([C:14]([F:13])([F:23])[F:24])=[CH:16][CH:17]=2)=[CH:4][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C#N)C=C1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred additional 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form the corresponding Grignard-reagent
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled again to 0° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous phase was adjusted to pH=10 by addition of diluted aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C(C1=CC=C(C=C1)C(F)(F)F)N)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |